ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound . It is also known as Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester . The empirical formula is C10H10N2O2 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through various strategies, including radical reactions . These strategies involve transition metal catalysis, metal-free oxidation, and photocatalysis . Further exploration of substituents at different positions can lead to compounds with improved potency .Molecular Structure Analysis
The molecular structure of ethyl imidazo[1,2-a]pyridine-2-carboxylate consists of a fused bicyclic 5,6 heterocycle . This structure is recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized through various chemical reactions . These reactions are considered efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a solid substance . It has a molecular weight of 190.20 . The melting point is between 83-87 °C .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate involves the reaction of 2-amino-3-cyanopyridine with ethyl chloroformate, followed by the addition of iodine and a reducing agent to form the final product.", "Starting Materials": [ "2-amino-3-cyanopyridine", "ethyl chloroformate", "iodine", "reducing agent" ], "Reaction": [ "Step 1: React 2-amino-3-cyanopyridine with ethyl chloroformate in the presence of a base to form ethyl 2-amino-3-cyanopyridine-5-carboxylate.", "Step 2: Add iodine to the reaction mixture and stir at room temperature to form ethyl 2-amino-3-cyanopyridine-5-carboxylate-7-iodo.", "Step 3: Add a reducing agent, such as sodium dithionite, to the reaction mixture to reduce the iodine and form ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate.", "Step 4: Isolate and purify the final product by column chromatography or recrystallization." ] } | |
CAS RN |
2181821-95-2 |
Molecular Formula |
C10H9IN2O2 |
Molecular Weight |
316.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.